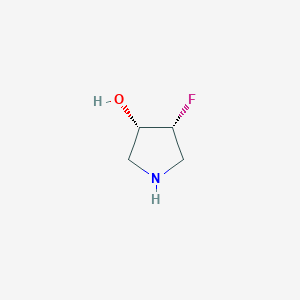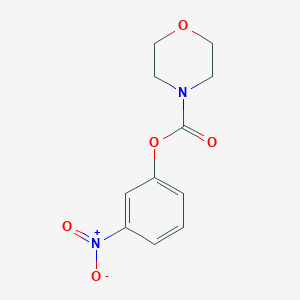
3-Nitrophenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized through a five-step process involving reductive amination, intramolecular acetalization, and other steps . Another paper describes the synthesis of a 3-amino-4-morpholino derivative through condensation and cyclization reactions . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is achieved through rearrangement, condensation, and nucleophilic substitution reactions . These methods highlight the versatility of synthetic approaches for creating morpholine derivatives, which could be adapted for the synthesis of 3-Nitrophenyl morpholine-4-carboxylate.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized using various analytical techniques. For example, the crystal structure of a 3-amino-4-morpholino derivative is determined, and the compound is found to belong to the monoclinic system . Another study uses spectroscopic methods and density functional theory (DFT) calculations to elucidate the structure of a novel morpholine derivative . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of morpholine derivatives.
Chemical Reactions Analysis
The reactivity of morpholine derivatives is explored in the context of their potential biological activities. For instance, certain morpholine derivatives exhibit inhibitory effects on cancer cell proliferation . Another study discusses the nitration process of a morpholine derivative, which is a key step in the synthesis of biologically active compounds . The stereoselective addition of morpholine derivatives to other compounds to synthesize nitrochromans is also reported . These reactions are indicative of the chemical versatility and potential utility of morpholine derivatives in the development of therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are crucial for their practical applications. The optical purity of Fmoc-protected morpholine-3-carboxylic acid is confirmed by HPLC analysis . The novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid is studied for its nonlinear optical properties, and its thermal behavior is analyzed through thermodynamic property calculations . The development of a safe and robust nitration process for a morpholine derivative also highlights the importance of understanding and controlling the physical and chemical properties of these compounds .
Scientific Research Applications
Synthesis and Biological Activity
- 3-Nitrophenyl morpholine-4-carboxylate is an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through steps including rearrangement, condensation, and nucleophilic substitution reactions. This compound is crucial in the design and synthesis of small molecule inhibitors for anticancer studies (Wang et al., 2016).
Nitration Processes
- A novel nitration process for the synthesis of derivatives of 3-Nitrophenyl morpholine-4-carboxylate, such as 4-(4-Methoxy-3-nitrophenyl)morpholine, has been developed. This process significantly improves the robustness, safety profile, and efficiency of production (Zhang et al., 2007).
Catalytic Activities
- Copper nanoparticles capped with PEGylated PAMAM-G3 dendrimers have been evaluated for their catalytic activity in the reduction of nitrocompounds like 3-Nitrophenyl morpholine-4-carboxylate derivatives in aqueous media. This showcases the potential for environmentally friendly catalytic processes in pharmaceutical applications (Jiménez et al., 2020).
Chemical Kinetics and Mechanisms
- Kinetic studies have been conducted to understand the reaction mechanisms of derivatives of 3-Nitrophenyl morpholine-4-carboxylate with amines, providing insights into the concerted nature of these reactions and the role of different substituents in reaction rates (Castro et al., 2014).
Antimicrobial Activity
- Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a related compound, have shown significant antimicrobial activity, indicating potential for developing new antimicrobial agents (Janakiramudu et al., 2017).
Safety And Hazards
Future Directions
The future of “3-Nitrophenyl morpholine-4-carboxylate” looks bright as new synthesis methods and potential applications are being explored. The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and biological properties .
properties
IUPAC Name |
(3-nitrophenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(12-4-6-17-7-5-12)18-10-3-1-2-9(8-10)13(15)16/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQYQNRJZSNTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyl morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

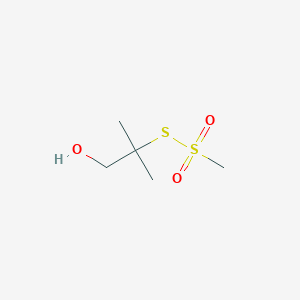
![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)
![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)
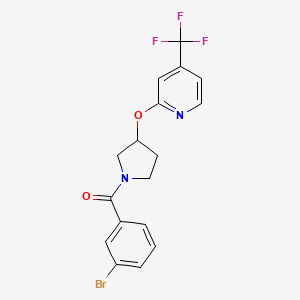
![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)
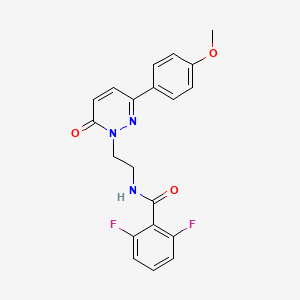
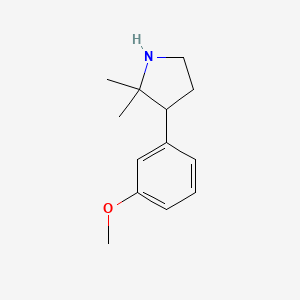
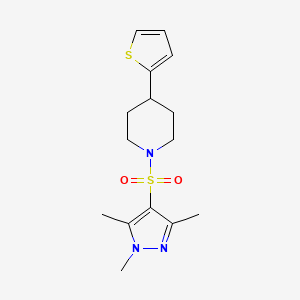
![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)
